molecular formula C22H23N3O5S2 B2372961 N-(4-(5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-58-3

N-(4-(5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B2372961
CAS RN: 851781-58-3
M. Wt: 473.56
InChI Key: XJZPWYBKNXZKQU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR are often used for structural elucidation of compounds along with the study of geometrical and vibrational properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the furan ring is a heterocyclic compound that is known to undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Similar compounds have been found to exhibit good thermal stability and solubility in polar organic solvents .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structures of Related Compounds : Research by Borisova et al. (2016) examined the stereochemical peculiarities of compounds closely related to N-(4-(5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, focusing on their crystal structures. These studies highlight the importance of structural analysis in understanding the chemical properties and potential applications of such compounds (Borisova et al., 2016).

Antibacterial Properties

  • In Vitro Antibacterial Activity : Rani et al. (2012, 2015) synthesized novel pyrazoline derivatives, including structures similar to the compound , and evaluated their in vitro antibacterial activity. These studies demonstrate the potential of such compounds in developing new antibacterial agents (Rani et al., 2012); (Rani et al., 2015).

Antimicrobial and Antiinflammatory Applications

  • Utility in Synthesizing Antimicrobial Compounds : Abdelhamid et al. (2019) highlighted the synthesis of compounds using pyrazolines, including structures similar to the compound , for their potential in antimicrobial applications. These findings suggest the compound's relevance in developing new antimicrobial agents (Abdelhamid et al., 2019).
  • Synthesis for Antiinflammatory and Antibacterial Agents : Ravula et al. (2016) conducted studies on the synthesis of pyrazoline derivatives, akin to the compound , for their potential as antiinflammatory and antibacterial agents. This research underscores the compound's potential in therapeutic applications (Ravula et al., 2016).

Chemical Synthesis and Characterization

  • Synthesis and Characterization of Derivatives : Turki (2019) described the synthesis and characterization of aniline oxide derivatives related to this compound, providing insights into the chemical nature and potential applications of these compounds (Turki, 2019).

Applications in Cancer Research

  • Anticancer Drug Candidates : A study by Gul et al. (2018) synthesized compounds similar to the compound and evaluated their potential as anticancer drug candidates. This research suggests the possible use of such compounds in cancer treatment (Gul et al., 2018).

properties

IUPAC Name

N-[4-[3-(furan-2-yl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-3-31(26,27)24-18-10-8-17(9-11-18)20-15-21(22-5-4-14-30-22)25(23-20)32(28,29)19-12-6-16(2)7-13-19/h4-14,21,24H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZPWYBKNXZKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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